molecular formula C8H8N2O B8727286 4-Methylbenzo[d]oxazol-5-amine

4-Methylbenzo[d]oxazol-5-amine

Cat. No.: B8727286
M. Wt: 148.16 g/mol
InChI Key: VKYBFWVYPFVAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzo[d]oxazol-5-amine is a heterocyclic aromatic compound comprising a benzoxazole core substituted with a methyl group at the 4-position and an amine group at the 5-position.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-methyl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C8H8N2O/c1-5-6(9)2-3-7-8(5)10-4-11-7/h2-4H,9H2,1H3

InChI Key

VKYBFWVYPFVAEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CO2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs of 4-Methylbenzo[d]oxazol-5-amine include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Structural Differences Reference
4-Ethylbenzo[d]oxazol-5-amine Ethyl at 4-position (vs. methyl) C₉H₁₀N₂O 162.19 Longer alkyl chain at 4-position
5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine Dihydro-oxazole ring with 4-methylphenyl substituent C₁₀H₁₂N₂O 176.09 Saturated oxazole ring; substituent at 2-position
2-(Thiazol-5-yl)benzo[d]oxazol-5-amine Thiazole ring fused at 2-position (vs. methyl at 4-position) C₁₀H₇N₃OS 217.25 Thiazole heterocycle substitution
N,N,2-Trimethyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-amine Trifluoromethylphenyl at 4-position; N,N-dimethyl groups C₁₃H₁₃F₃N₂O 270.25 Electron-withdrawing CF₃ group; tertiary amine

Key Observations :

  • Ring Saturation : The dihydro-oxazole derivative (5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine) introduces conformational flexibility, which may influence binding to biological targets .
  • Electron-Withdrawing Groups : The trifluoromethylphenyl substituent in enhances electronic effects, likely affecting reactivity and intermolecular interactions.

Physicochemical Properties

Melting Points and Physical State:
  • 4-(4-Chlorobenzyl)-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5e) : Solid, m.p. 168–170°C .
  • N,N,2-Trimethyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-amine (2c) : Colorless oil (liquid at room temperature) .
  • 4-Ethylbenzo[d]oxazol-5-amine : Likely solid (analogous to other aryl oxazolamines) .

Trends : Bulky or electron-withdrawing groups (e.g., CF₃) reduce crystallinity, leading to lower melting points or oily states.

Spectral Data Comparison

¹H NMR and ¹³C NMR Shifts:
  • N,N,2-Trimethyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-amine (2c) :
    • ¹H NMR: δ 7.99 (d, J = 8.4 Hz, 2H, aromatic), 2.82 (s, 6H, N,N-dimethyl), 2.44 (s, 3H, CH₃) .
    • ¹³C NMR: δ 155.6 (oxazole C2), 121.3 (CF₃-substituted aromatic carbons).
  • 4-Benzyl-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5b) :
    • ¹H NMR: Aromatic protons at δ 7.2–7.8 ppm; benzyl CH₂ at δ 4.1–4.3 ppm .

Electronic Effects : The trifluoromethyl group in deshields adjacent aromatic protons, shifting signals downfield. Methyl groups in this compound would likely exhibit upfield shifts compared to electron-withdrawing substituents.

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